Volicitin
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H38N2O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19?,20-/m0/s1 |
InChI Key |
YDUZXFXPORORCL-RXMDRCAOSA-N |
Isomeric SMILES |
CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O |
Synonyms |
N-(17-hydroxylinolenoyl)glutamine volicitin |
Origin of Product |
United States |
Discovery and Initial Characterization of Volicitin As an Elicitor
Historical Context of Herbivore Oral Secretion Research
The investigation into herbivore oral secretions is rooted in the study of tritrophic interactions—the relationships between plants, herbivores, and the natural enemies of herbivores. Researchers noted that when certain plants are damaged by caterpillars, they release a specific blend of volatile organic compounds (VOCs). tandfonline.compnas.org These VOCs act as a chemical cry for help, attracting parasitic wasps and other predators that prey on the feeding herbivores. tandfonline.compnas.orgpsu.edu
This "indirect defense" mechanism suggested that plants could distinguish between the mechanical damage of their tissues and the act of being eaten by an insect. pnas.orgnih.gov Early studies demonstrated that applying the regurgitant (oral secretions) of caterpillars to artificially wounded plant leaves could induce the same defensive response as actual feeding. pnas.orgresearchgate.net This led to the hypothesis that specific chemical elicitors within the oral secretions were responsible for triggering this heightened plant defense. pnas.orgresearchgate.net Several types of elicitors have since been identified, including enzymes like β-glucosidase, fragments of plant proteins called inceptins, and caeliferins from grasshoppers. tandfonline.comnih.gov Among these, volicitin was one of the first and most potent elicitors to be chemically characterized. psu.edunih.govresearchgate.net
Isolation and Structural Elucidation of N-(17-hydroxylinolenoyl)-L-glutamine
In 1997, a team of researchers led by Alborn successfully isolated a potent elicitor from the oral secretions of the beet armyworm caterpillar (Spodoptera exigua). psu.edunih.gov This polyphagous pest is known to feed on a wide variety of crops, including corn, cotton, and numerous vegetables. ufl.eduresearchgate.netresearchgate.net The isolation process involved collecting the regurgitant from the larvae and subjecting it to a series of purification steps using liquid chromatography. researchgate.netpsu.edu
The bioactivity of the isolated fractions was continuously monitored by applying them to damaged corn (Zea mays) seedlings and measuring the subsequent release of volatile compounds attractive to parasitic wasps. psu.eduresearchgate.net This meticulous process led to the identification of a single, highly active compound.
Structural elucidation of this compound was achieved through a combination of analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its chemical formula and the connectivity of its atoms. psu.eduresearchgate.net The analysis revealed the compound to be N-(17-hydroxylinolenoyl)-L-glutamine. psu.edupsu.edu The researchers aptly named it "this compound," derived from the Latin "volicitare," meaning to call or to summon, reflecting its function in attracting the natural enemies of the herbivore. psu.eduresearchgate.net
Further research confirmed the specific stereochemistry of the molecule is crucial for its activity. researchgate.net Synthetic this compound made with D-glutamine, the enantiomer of the naturally occurring L-glutamine, showed no elicitor activity. researchgate.net Similarly, the hydroxylation at the 17th carbon of the fatty acid chain was found to be important for its high bioactivity in maize. researchgate.net Isotopic labeling studies later revealed a fascinating aspect of its biosynthesis: the caterpillar ingests linolenic acid from the host plant and then modifies it by adding a hydroxyl group and conjugating it with its own L-glutamine. pnas.org
Table 1: Key Steps in the Isolation and Characterization of this compound
| Step | Description | Key Finding/Technique | Reference(s) |
| Collection | Oral secretions (regurgitant) were collected from beet armyworm (Spodoptera exigua) larvae. | Collection of raw material for analysis. | researchgate.net |
| Purification | The regurgitant was subjected to multiple rounds of high-performance liquid chromatography (HPLC). | Separation of the active compound from other inactive substances. | researchgate.netpsu.edu |
| Bioassay | Purified fractions were applied to mechanically damaged maize seedlings. | Monitored the release of volatile compounds to track elicitor activity. | psu.eduresearchgate.net |
| Structure Elucidation | The purified active compound was analyzed using mass spectrometry and NMR spectroscopy. | Determined the chemical structure as N-(17-hydroxylinolenoyl)-L-glutamine. | psu.eduresearchgate.net |
| Biosynthesis Study | Beet armyworms were fed corn seedlings labeled with ¹³CO₂. | Confirmed the fatty acid portion is plant-derived and the amino acid and hydroxylation are insect-derived. | pnas.org |
This compound's Classification as a Fatty Acid-Amino Acid Conjugate (FAC)
This compound belongs to a class of chemical compounds known as fatty acid-amino acid conjugates (FACs). tandfonline.comresearchgate.net These molecules are characterized by a fatty acid linked to an amino acid via an amide bond. researchgate.netnih.gov In the case of this compound, the fatty acid is 17-hydroxylinolenic acid, and the amino acid is L-glutamine. psu.edu
The discovery of this compound led to the identification of a whole family of related FACs in the oral secretions of various lepidopteran (moth and butterfly) species. nih.govtandfonline.comnih.gov These FACs can vary in both their fatty acid and amino acid components. tandfonline.comnih.gov For instance, common variations include conjugates with linoleic acid instead of linolenic acid, and with glutamic acid instead of glutamine. tandfonline.comnih.govnih.gov
The general structure of these elicitors, combining a plant-derived fatty acid with an insect-derived amino acid, provides a specific chemical signature that allows the plant to recognize it is under attack by an herbivore. pnas.org FACs are now recognized as a widespread class of herbivore-associated molecular patterns (HAMPs) that are crucial in mediating plant-insect interactions. researchgate.netresearchgate.net While their primary role as elicitors of plant defenses is well-documented, research also suggests they may have physiological functions within the insect itself, such as aiding in nitrogen assimilation. pnas.orgresearchgate.net
Biogenesis and Origin of Volicitin
Dual Origin of Volicitin: Plant-Derived Precursors and Insect-Mediated Modifications
This compound, chemically identified as N-(17-hydroxylinolenoyl)-L-glutamine, is a fatty acid-amino acid conjugate (FAC) first isolated from the oral secretions of the beet armyworm (Spodoptera exigua). researchgate.netmdpi.com Its biosynthesis is a fascinating example of inter-organismal chemical collaboration. The process begins with a plant-derived precursor, linolenic acid, which is an essential fatty acid that the insect acquires from its diet. pnas.orgnih.gov
Through isotopic labeling studies, researchers have definitively established this dual origin. pnas.orgnih.gov When beet armyworm caterpillars were fed corn seedlings labeled with ¹³C, the resulting this compound in their oral secretions contained the ¹³C-labeled fatty acid portion, confirming its plant origin. pnas.orgnih.gov However, the subsequent chemical modifications—hydroxylation and conjugation with glutamine—are performed by the caterpillar. pnas.orgnih.gov This insect-driven transformation of a plant compound creates a potent signaling molecule that the plant recognizes as a specific indicator of herbivore attack, as opposed to simple mechanical damage. nih.gov
The oral secretions of beet armyworms contain a variety of related compounds, including free 17-hydroxylinolenic acid, N-linolenoyl-L-glutamine, and free linolenic acid, as well as analogous compounds derived from linoleic acid. pnas.org This suite of molecules highlights the complex chemical ecology of plant-insect interactions.
Enzymatic Mechanisms Involved in this compound Biosynthesis (e.g., Hydroxylation, Glutamine Conjugation)
The conversion of plant-derived linolenic acid into this compound involves two key enzymatic steps mediated by the insect: hydroxylation and glutamine conjugation. pnas.org
Hydroxylation: The first modification is the hydroxylation of linolenic acid at the 17th carbon position. pnas.orgresearchgate.net This reaction is critical for the biological activity of the resulting molecule. researchgate.net While the precise enzyme responsible for this step has not been fully characterized, it is known to be of insect origin. pnas.orgnih.gov Interestingly, the stereochemistry of this hydroxylation is specific, with the natural this compound found in several noctuid moth species, including Helicoverpa armigera and Spodoptera litura, being the 17S-enantiomer. tandfonline.com However, studies have shown that both (17S)- and (17R)-volicitin can induce volatile emissions in corn seedlings, suggesting that while the insect produces a specific isomer, the plant's recognition system may not be strictly stereospecific. tandfonline.com
Glutamine Conjugation: Following hydroxylation, the 17-hydroxylinolenic acid is conjugated with the amino acid L-glutamine. pnas.org This conjugation is also an insect-mediated process, utilizing glutamine from the insect's own metabolic pool. pnas.org The L-glutamine moiety is crucial for the elicitor activity of this compound; synthetic this compound made with D-glutamine shows no activity. researchgate.nettandfonline.com This indicates a highly specific recognition mechanism in the plant that depends on the correct stereochemistry of the amino acid conjugate. researchgate.net The enzyme(s) responsible for this conjugation have been localized to the integral membrane protein fraction of microsomes in the alimentary tissues of insects like Manduca sexta. pnas.org This process is rapid and occurs independently of CoA and ATP. pnas.org
The presence of other FACs, such as N-linolenoyl-L-glutamine, in insect oral secretions suggests a diversification in the biosynthetic pathways. nih.gov It is hypothesized that glutamine conjugates may be evolutionarily older, with the hydroxylation of fatty acids being a more recent development limited to certain lepidopteran species. nih.gov
Potential Contributions of Insect Gut Symbionts to this compound Production
The role of the insect's gut microbiota in the biosynthesis of this compound and other fatty acid-amino acid conjugates is an area of active investigation. nih.govpnas.org While the caterpillar itself possesses the enzymatic machinery for these transformations, there is evidence to suggest that gut symbionts may also play a part. tandfonline.compnas.org
Insect gut symbionts are known to be involved in a wide range of physiological processes, including nutrient supplementation, detoxification of plant defense compounds, and protection from pathogens. frontiersin.orgnih.govsci-hub.se Some studies have postulated that gut microbes in the regurgitant of Spodoptera exigua might be involved in the synthesis of FACs. pnas.org For instance, it has been suggested that a bacterial cytochrome P450 enzyme could be responsible for the hydroxylation of the fatty acid chain, though direct experimental evidence is still needed to confirm this. tandfonline.com
Plant Perception Mechanisms of Volicitin
Identification and Characteristics of Plasma Membrane Binding Proteins for Volicitin
Research has provided strong biochemical evidence for the existence of a specific binding protein for this compound located in the plasma membrane of plant cells. nih.govoup.com Studies using a tritiated form of this compound ([³H]-l-volicitin) on enriched plasma membrane fractions from maize (Zea mays) leaves have demonstrated rapid, reversible, and saturable binding. nih.govnih.gov This indicates a high-affinity association between this compound and its binding site. nih.gov
The binding kinetics reveal an apparent dissociation constant (Kd) of 1.3 nM, signifying a strong binding affinity that is consistent with the low concentrations of this compound required to elicit VOC emissions in plants. nih.gov The maximum number of binding sites (Bmax) has been calculated at 1.26 fmol per microgram of protein, which translates to approximately 3000 binding sites per cell. nih.gov The binding of [³H]-l-volicitin was shown to be saturated at a concentration of 10 nM. nih.gov
Further characterization suggests that this binding protein is in a constant state of turnover. nih.gov Experiments involving cycloheximide, an inhibitor of protein synthesis, resulted in a significant decrease in the specific binding of radiolabeled this compound. nih.govnih.gov This finding implies that the synthesis of the binding protein is necessary to maintain the plant's perceptive capability and that the protein has a relatively short half-life, estimated to be around 8 hours. nih.gov
Table 1: Binding Characteristics of this compound to Maize Plasma Membranes
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 1.3 nM | nih.gov |
| Max. Binding Sites (Bmax) | 1.26 fmol/µg protein | nih.gov |
| Estimated Sites per Cell | ~3000 | nih.gov |
| Saturation Concentration | 10 nM | nih.gov |
| Protein Half-life (estimated) | ~8 hours | nih.gov |
Molecular Basis of this compound-Receptor Binding and Specificity
The interaction between this compound and its plasma membrane binding protein is highly specific, underscoring the molecular intricacies of plant-herbivore recognition. nih.govnih.gov This specificity is largely dictated by the stereochemical features of the this compound molecule and is further regulated at the transcriptional level. nih.govnih.govmdpi.com
The elicitor activity of this compound is critically dependent on its specific chemical structure. nih.govmdpi.com Analog studies have revealed that both the L-glutamine and the hydroxyl moieties of the this compound molecule are crucial for effective binding and subsequent defense induction. nih.govnih.gov
The substitution of L-glutamine with other amino acids or its complete removal results in a significant loss of elicitor activity. nih.gov Specifically, only the natural L-form of glutamine, when conjugated to the hydroxylated linolenic acid, confers activity. nih.gov The use of D-volicitin, which contains the D-isomer of glutamine, does not trigger volatile emissions at levels greater than the buffer control. researchgate.net Similarly, the precursor N-linolenoyl-L-glutamine, which lacks the hydroxyl group, is significantly less active. researchgate.net This stereoisomer specificity strongly suggests a ligand-receptor interaction rather than nonspecific effects. nih.gov While the L-glutamine moiety is considered more critical, the hydroxyl group at the 17th position of the linolenic acid moiety enhances the elicitor activity in corn plants by more than threefold. mdpi.comnih.govresearchgate.net Interestingly, the chirality at the C-17 position in the linolenic acid chain does not appear to affect the bioactivity. mdpi.com
**Table 2: Elicitor Activity of this compound Analogs in *Zea mays***
| Compound | Relative Activity | Reference |
|---|---|---|
| This compound (N-(17-hydroxylinolenoyl)-L-glutamine) | High | nih.govnih.gov |
| N-linolenoyl-L-glutamine | ~40% of this compound | researchgate.net |
| 17-hydroxylinolenoyl-D-Gln (D-volicitin) | Negligible | researchgate.net |
| 17-hydroxylinolenic acid | Negligible | researchgate.net |
| L-Glutamine | Negligible | researchgate.net |
The plant's sensitivity to this compound is not static; it can be enhanced through the transcriptional upregulation of the gene encoding the this compound binding protein. nih.gov Treatment of maize plants with methyl jasmonate (MeJA), a key signaling molecule in plant defense, leads to a significant increase in the total binding of [³H]-l-volicitin to plasma membrane fractions. nih.govnih.gov This increase in binding capacity—more than threefold—suggests that MeJA activates the transcription of the binding protein's gene. nih.govnih.gov
Similarly, actual herbivore feeding by Spodoptera exigua larvae results in a fourfold increase in total binding. nih.govnih.gov The induction of binding sites by both MeJA application and insect feeding follows a time-dependent course, with MeJA treatment causing a fourfold increase in binding by 12 hours and beet armyworm wounding leading to a fourfold peak at 16 hours. nih.gov This regulatory mechanism allows the plant to amplify its perception of herbivore-derived elicitors, thereby mounting a more robust defense response upon attack. nih.gov This suggests a jasmonic acid-dependent transcriptional regulation of the putative receptor. mpg.de
Initiation of Early Signaling Events Post-Perception
The binding of this compound to its plasma membrane receptor initiates a cascade of rapid signaling events within the plant cell. encyclopedia.pubmdpi.comresearchgate.net These early events are crucial for transducing the external chemical signal into an intracellular response, ultimately leading to the activation of defense-related genes. researchgate.netoup.com Among the earliest detectable responses are changes in ion fluxes across the plasma membrane. mpg.depsu.edu
One of the most immediate responses following the perception of herbivore-associated molecular patterns (HAMPs) like this compound is a rapid increase in the cytosolic concentration of calcium ions (Ca²⁺). oup.commdpi.commpg.de This influx of Ca²⁺ is a universal second messenger in plant signaling pathways. mdpi.comnih.gov
Studies have shown that components from herbivore regurgitant, including this compound and linolenoyl-L-glutamine, can elicit transient increases in cytosolic Ca²⁺ in soybean cells. mdpi.com In lima bean leaves, feeding by Spodoptera littoralis larvae elicits a Ca²⁺ response in a localized region near the wound site. mdpi.com These stimulus-induced Ca²⁺ signatures, characterized by their specific amplitude, and spatial and temporal dynamics, are critical for activating downstream signaling components. nih.govusp.brusp.br The influx of extracellular Ca²⁺ into the cytoplasm is a key event that can trigger various cellular processes, including the activation of calcium-dependent protein kinases. nih.gov
Concurrent with the influx of calcium ions, the perception of elicitors like this compound leads to a rapid depolarization of the plant cell's plasma membrane potential (Vm). encyclopedia.pubmpg.demdpi.com This change in membrane potential is one of the earliest cellular responses to herbivory. mpg.de
Feeding by Spodoptera littoralis on lima bean leaves has been shown to elicit membrane depolarization. mdpi.com While the direct action of isolated this compound on membrane depolarization is part of a broader response to fatty acid-amino acid conjugates (FACs), it is understood that these amphiphilic molecules can have ion channel-forming activities. mpg.de This electrical signal, often initiated at the site of attack, can propagate to distant tissues, alerting the rest of the plant to the threat. mdpi.com The depolarization is mediated by ion fluxes, including Ca²⁺ influx and Cl⁻ efflux, and is a fundamental step in the signal transduction pathway that links initial perception to the broader defense response. psu.edu
Reactive Oxygen Species (ROS) Burst
The perception of herbivore-associated elicitors, such as this compound and other fatty acid-amino acid conjugates (FACs), can trigger a rapid and transient burst of reactive oxygen species (ROS) in plants. oup.comnih.gov This phenomenon is a common early event in plant defense signaling, also observed in response to pathogen attack and various abiotic stresses. oup.comupm.es The production of ROS, including hydrogen peroxide, is a key signaling component that helps to establish plant defenses. upm.esnih.gov
The ROS burst induced by herbivore elicitors is primarily mediated by plasma membrane-localized NADPH oxidases, known as respiratory burst oxidase homologs (RBOHs). oup.comupm.es In the model plant Arabidopsis, research has shown that this ROS burst is partially dependent on the RBOHD and RBOHF isoforms. oup.comnih.gov Upon perception of an elicitor, these enzymes are activated, leading to the production of ROS in the apoplast, the space outside the cell membrane. upm.esresearchgate.net While the perception of microbe- or damage-associated elicitors is known to trigger this response, the impact of specific herbivore-derived FACs like this compound has been a significant area of investigation. oup.comnih.gov Studies have demonstrated that the lepidopteran-derived fatty-acid amide elicitor N-linolenoyl-L-glutamine, a compound related to this compound, can induce a ROS burst in multiple plant species, including Arabidopsis, tomato, and maize. oup.com
Interestingly, the herbivore-induced ROS burst appears to have a complex, antagonistic relationship with jasmonic acid (JA) signaling. oup.com In Arabidopsis, reduced levels of jasmonic acid led to a larger elicitor-induced ROS burst. nih.gov Similarly, in tomato, a reduction in either jasmonic acid or salicylic (B10762653) acid resulted in higher induced ROS production. oup.com This suggests that ROS may act as a negative regulator of certain plant defense pathways against herbivores. oup.com For instance, an Arabidopsis double mutant (rbohD/F) unable to produce a normal ROS burst showed enhanced resistance to generalist herbivores like Spodoptera exigua. oup.comnih.gov This indicates that the ROS burst, while a primary response, is part of a finely tuned signaling network that can modulate downstream defense outputs. oup.comresearchgate.net
Table 1: Research Findings on Elicitor-Induced ROS Burst in Plants
| Plant Species | Elicitor/Stimulus | Key Findings | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana | N-linolenoyl-L-glutamine (GLN18:3) | ROS burst is partially dependent on NADPH oxidases RBOHD and RBOHF. | oup.com, nih.gov |
| Arabidopsis thaliana | Oral Secretions (Lepidopteran) | Two distinct outbreaks of ROS (ROSos) are observed upon perception of oral secretions. | researchgate.net |
| Arabidopsis thaliana & Tomato | N-linolenoyl-L-glutamine (GLN18:3) | An antagonistic relationship exists between the induced ROS burst and jasmonic acid (JA) production. | oup.com |
Mitogen-Activated Protein Kinase (MAPK) Cascades Activation
Following the initial perception of elicitors like this compound, plants activate downstream signaling pathways, among which are the highly conserved mitogen-activated protein kinase (MAPK) cascades. nih.govfrontiersin.org These cascades are crucial signaling modules that translate external stimuli into cellular responses by phosphorylating a series of protein kinases. frontiersin.orgembopress.org A typical MAPK cascade involves a MAPKKK that phosphorylates and activates a MAPKK, which in turn activates a MAPK. frontiersin.org This activated MAPK then phosphorylates various downstream target proteins, such as transcription factors, to regulate gene expression and defense responses. frontiersin.orgembopress.org
In the context of herbivory, MAPK cascades are activated rapidly upon wounding or by the application of oral secretions containing elicitors. nih.govencyclopedia.pub In plants, at least two MAPKs, salicylic acid-induced protein kinase (SIPK) and wound-induced protein kinase (WIPK), are known to be rapidly activated by such stimuli. nih.gov The activation of these kinase cascades is a central component in regulating the synthesis of defense-related phytohormones, including jasmonic acid and ethylene (B1197577). nih.gov Research has shown that treating rice plants with frass from the striped stem borer elicited both MAPK cascades and the jasmonic acid signaling pathway. researchgate.net
The activation of MAPK cascades is considered a point of convergence for signals initiated by both herbivore- and microbe-derived elicitors. oup.com Fatty acid-amino acid conjugates, including this compound, are known to activate plant MAPK signaling cascades, leading to the induction of the jasmonic acid pathway and the subsequent emission of herbivore-induced plant volatiles. researchgate.net The specificity of this response can vary, as different elicitors may activate distinct defense pathways. For example, a study demonstrated that this compound exhibited a broad range of phytohormone-inducing activity across various plant species, highlighting its significance as a general elicitor. nih.gov The collective signaling events, including MAPK activation, Ca2+ influxes, and the ROS burst, contribute to the propagation of immune signals throughout the plant. researchgate.net
Table 2: Role of MAPK Cascades in Plant Defense Against Herbivores
| Plant System | Stimulus / Elicitor | MAPK Cascade Components / Activated Kinases | Downstream Effects | Reference(s) |
|---|---|---|---|---|
| General (Plants) | Herbivore Oral Secretions | Salicylic acid-induced protein kinase (SIPK), Wound-induced protein kinase (WIPK) | Regulation of jasmonic acid and ethylene dynamics; transcriptional activation of defense genes. | nih.gov |
| Nicotiana attenuata | Manduca sexta Oral Secretions | Not specified | Increased accumulation of MAPKs. | encyclopedia.pub |
| Rice (Oryza sativa) | Striped stem borer frass | Not specified | Elicited MPK cascades and the JA-signaling pathway. | researchgate.net |
Volicitin Induced Signal Transduction Pathways in Plants
Cross-Talk and Integration with Other Phytohormone Signaling Networks
The defense response triggered by volicitin is not solely dependent on the jasmonate pathway but involves intricate cross-talk with other phytohormone signaling networks, including those of ethylene (B1197577) (ET), salicylic (B10762653) acid (SA), and abscisic acid (ABA). researchgate.netresearchgate.net This integration allows for a finely tuned and robust defense strategy.
Ethylene (ET): In maize, ethylene has been shown to act synergistically with this compound and jasmonic acid to mediate the emission of insect-induced volatiles. researchgate.net While this compound application alone increases JA levels, significant increases in ethylene are primarily induced by actual herbivore feeding. researchgate.net However, the presence of ethylene greatly enhances the volatile emission induced by both this compound and JA. researchgate.net This suggests that wounding, elicitor-induced JA, and insect-induced ethylene are all critical interacting components. The nature of this interaction can be complex; in some cases, JA and ET signaling pathways can enhance each other's activity, while in others, they can be antagonistic. researchgate.net For instance, nitrogen deficiency in maize can increase ethylene sensitivity, leading to stronger synergistic interactions between this compound and ethylene, resulting in higher emissions of volatile sesquiterpenes and indole (B1671886). frontiersin.org
Salicylic Acid (SA): The interaction between the jasmonate and salicylic acid pathways is often antagonistic. f1000research.comoup.com Generally, chewing insects and necrotrophic pathogens activate JA/ET-mediated defenses, while biotrophic pathogens and some piercing-sucking insects induce SA-mediated responses. nih.govresearchgate.net In some instances, herbivore-derived elicitors can trigger an increase in SA levels, which can then suppress the JA-dependent defense response. oup.com However, the specific response can depend on the composition of the herbivore's oral secretions. For example, differences in the fatty acid-amino acid conjugate profiles between different lepidopteran species can lead to varied ethylene bursts, which in turn regulate the SA-JA cross-talk. oup.com
Abscisic Acid (ABA): Abscisic acid is another phytohormone that can be induced by herbivory and interacts with the jasmonate signaling pathway. researchgate.net In sweet potato, continuous wounding by weevils leads to an increase in JA, SA, and ABA. researchgate.net In Arabidopsis, while this compound itself is not active, oral secretions from herbivores induce a phytohormone burst, including JA-Ile and ABA, indicating that CML42, a calcium sensor, may act as a signaling component connecting calcium, JA, and ABA signaling pathways in response to herbivory and abiotic stress. oup.com
Table 2: Interaction of this compound-Induced Signaling with Other Phytohormones
| Phytohormone | Interaction with Jasmonate Pathway | Effect on Defense Response | Plant System Example | Reference |
|---|---|---|---|---|
| Ethylene (ET) | Synergistic | Enhances volatile emission | Zea mays | researchgate.netfrontiersin.org |
| Salicylic Acid (SA) | Often Antagonistic | Can suppress JA-mediated defenses | General, Tobacco | f1000research.comoup.com |
| Abscisic Acid (ABA) | Integrative | Contributes to defense gene regulation | Sweet Potato, Arabidopsis | oup.comresearchgate.net |
Systemic Signal Translocation and Amplification within Plant Tissues
A key feature of the plant defense response to herbivory is its systemic nature, where defense mechanisms are activated in tissues distant from the initial attack site. usda.gov this compound plays a role in initiating this systemic response. While some studies suggest that this compound itself does not move far from the wound site, it triggers signals that are translocated throughout the plant. researchgate.net
The perception of this compound at the wound site leads to the generation of systemic signals. Jasmonic acid and its derivatives are known to act as systemic signals, transported via the phloem to other parts of the plant. ecronicon.net In maize, insect elicitors induce JA accumulation not only at the site of damage but also in distal tissues. mdpi.com This systemic increase in JA leads to the expression of defense genes in undamaged leaves. For example, the induction of the stc1 gene in maize, which is involved in producing a defensive sesquiterpene, is systemic and can be triggered by this compound. pnas.org
The systemic signal is not a single molecule but likely a complex of chemical and physical signals. These can include other phytohormones, reactive oxygen species, and even electrical signals. researchgate.net Airborne volatiles released from the damaged site can also act as signals, priming or inducing defenses in other parts of the same plant or even in neighboring plants. frontiersin.orgnih.gov For instance, in lima bean plants, volatiles released upon infestation can activate signaling cascades involving both ethylene and jasmonic acid in distant tissues. frontiersin.org The amplification of the initial signal is crucial for a rapid and plant-wide defense response, preparing the entire organism for potential further attacks.
Table 3: Evidence for Systemic Signaling Induced by this compound
| Observation | Signaling Molecule/Mechanism | Plant System | Implication | Reference |
|---|---|---|---|---|
| Systemic induction of defense gene (stc1) | This compound at wound site triggers mobile signal | Zea mays | Defense response is not localized | pnas.org |
| JA accumulation in distal, undamaged leaves | Transport of JA or its precursors via phloem | Zea mays | JA is a key systemic signal | mdpi.com |
| Release of volatiles from undamaged leaves | Systemic signal activates biosynthesis pathways | Zea mays | Entire plant contributes to indirect defense | usda.govpnas.org |
| Volatiles from damaged plants induce defense in neighbors | Airborne signals (e.g., green leaf volatiles) | Lima Bean, Arabidopsis | Inter-plant communication and priming | frontiersin.orgnih.gov |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Abscisic Acid |
| D-glutamine |
| Ethylene |
| Indole |
| Indole-3-glycerol phosphate (B84403) |
| Jasmonic Acid |
| L-glutamine |
| N-(17-hydroxylinolenoyl)-L-glutamine |
| N-linolenoyl-L-glutamine |
| N-palmitoyl-L-Gln |
| Salicylic Acid |
Downstream Plant Defense Responses Elicited by Volicitin
Induction of Volatile Organic Compound (VOC) Emissions
One of the most well-documented responses to volicitin is the induced emission of a complex blend of volatile organic compounds (VOCs). researchgate.netresearchgate.net Plants respond to herbivore feeding by releasing these VOCs, which serve as crucial signals in their environment. nih.govfrontiersin.org The application of this compound to damaged plant tissues can mimic the effect of actual herbivory, inducing the release of a similar bouquet of volatiles. researchgate.net This response has been observed in various plant species, including maize, where this compound was first demonstrated to be a key elicitor of volatile emissions that attract natural enemies of the herbivore. researchgate.netnih.gov The induction of VOCs is a rapid and reliable plant response to this specific herbivore-associated elicitor. nih.gov
The blend of emitted VOCs is not random; it is a specific chemical signature that can convey detailed information about the attacking herbivore. nih.gov This induced "cry for help" is a cornerstone of the plant's indirect defense strategy, fundamentally altering the surrounding chemical landscape to the detriment of the herbivore.
Biosynthetic Pathways of Induced Volatiles (e.g., Terpenoids, Indole (B1671886), Fatty Acid Derivatives)
The volatile organic compounds induced by this compound are synthesized through several key biosynthetic pathways that are activated upon elicitor recognition. The primary classes of these induced volatiles include terpenoids, indole, and fatty acid derivatives, often referred to as green leaf volatiles (GLVs).
Terpenoids , the largest class of plant volatiles, are derived from the isoprenoid pathways. nih.gov These pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov The subsequent action of various terpene synthases leads to the production of a diverse array of monoterpenes, sesquiterpenes, and homoterpenes that are characteristic of herbivore-induced volatile blends. frontiersin.org
Indole is another significant component of the this compound-induced volatilome. Its biosynthesis originates from the shikimate pathway, which produces the aromatic amino acid tryptophan. The conversion of tryptophan to indole is a key step in the production of this nitrogen-containing volatile.
Fatty acid derivatives , particularly the C6 compounds known as green leaf volatiles (GLVs), are produced via the lipoxygenase (LOX) pathway. frontiersin.orgmdpi.com This pathway is rapidly activated upon tissue damage. Membrane lipids are cleaved by lipoxygenases and hydroperoxide lyases to produce short-chain aldehydes and alcohols, such as (Z)-3-hexenal, which can be further converted to other GLVs like (E)-2-hexenal and (Z)-3-hexenol. frontiersin.orgmdpi.com
The activation of these pathways is a coordinated response, resulting in the de novo synthesis of many of the emitted volatiles. nih.gov
Specificity and Blend Dynamics of this compound-Induced Volatilome
The blend of volatile organic compounds (VOCs) released by a plant in response to this compound is highly specific and dynamic. nih.gov This specificity is a critical aspect of the information conveyed by the volatile plume. Research has shown that the composition of the induced volatilome can vary depending on the specific fatty acid-amino acid conjugate (FAC) elicitor, the plant species, and even the plant genotype. researchgate.net For instance, different analogs of this compound can elicit varied VOC responses in different plant species, suggesting a co-evolutionary relationship between plants and their associated herbivores. nih.gov
The dynamics of the volatile blend are also crucial. The emission of certain compounds, like green leaf volatiles (GLVs), can be almost instantaneous upon wounding, while the production of other compounds, such as terpenoids and indole, is often delayed as it requires de novo synthesis. frontiersin.org This temporal variation in the chemical profile of the emitted plume can provide additional information to foraging natural enemies about the timing and nature of the herbivore attack. The ratio and composition of the volatiles are not static, changing over time as the plant's defense response progresses. researchgate.net This dynamic nature ensures that the chemical signal is both timely and informative, reflecting the ongoing interaction between the plant and the herbivore. nih.govresearchgate.net
Ecological Consequences: Tritrophic Interactions
The induction of volatile organic compounds by this compound has profound ecological consequences, primarily by mediating tritrophic interactions. nih.govnih.gov These interactions involve three trophic levels: the plant, the herbivore feeding on the plant, and the natural enemies of the herbivore (predators and parasitoids). wikipedia.org By releasing a specific blend of volatiles in response to herbivore attack, the plant sends out a chemical "distress signal" that can be intercepted by these natural enemies. researchgate.netnih.gov This phenomenon is considered a form of indirect plant defense, where the plant recruits the "enemies of its enemies" to reduce herbivory. nih.govnih.gov
The reliability of these herbivore-induced plant volatiles (HIPVs) as cues for locating prey or hosts has been demonstrated in numerous studies. frontiersin.orgnih.gov The specificity of the volatile blend allows natural enemies to distinguish between plants damaged by herbivores and those suffering from mechanical damage, and in some cases, even to differentiate between different herbivore species. nih.govwikipedia.org
Attraction of Natural Enemies of Herbivores (e.g., Parasitoids, Predators)
A primary ecological function of the this compound-induced volatile plume is the attraction of natural enemies of the attacking herbivores. nih.govresearchgate.netfrontiersin.orgnih.govkribb.re.kr Parasitoid wasps, for example, are highly attuned to these chemical cues and use them to locate their caterpillar hosts with remarkable efficiency. researchgate.netnih.gov The blend of terpenoids and indole released by plants like maize upon this compound application has been shown to be highly attractive to these parasitoids. researchgate.net
Similarly, predatory insects and even birds can learn to associate the release of specific HIPVs with the presence of their prey. afonet.org This attraction is not a passive process; the natural enemies actively exploit the information encoded in the volatile blend to improve their foraging success. nih.gov The benefit to the plant is a reduction in the herbivore load, which can lead to increased fitness. researchgate.net The effectiveness of this indirect defense strategy highlights the intricate and co-evolved relationships that exist within terrestrial ecosystems. nih.gov
Transcriptomic, Proteomic, and Metabolomic Reprogramming
The application of this compound triggers a comprehensive reprogramming of the plant's cellular machinery, evident at the transcriptomic, proteomic, and metabolomic levels. nih.gov This internal overhaul is aimed at mounting a robust defense against the herbivore. The recognition of this compound initiates signaling cascades that lead to large-scale changes in gene expression, protein synthesis, and metabolic pathways. researchgate.net
Transcriptomic analyses reveal that a large number of genes are differentially expressed following this compound treatment, with many of these genes being involved in defense-related pathways. researchgate.netfrontiersin.org This includes the upregulation of genes responsible for the biosynthesis of secondary metabolites, signaling molecules, and defense proteins. academicjournals.org
Proteomic studies complement these findings by showing changes in the abundance of specific proteins. nih.govnih.gov For instance, proteins involved in photosynthesis and primary metabolism may be downregulated, suggesting a reallocation of resources towards defense. academicjournals.orgmdpi.com Conversely, proteins involved in stress responses and the production of defensive compounds are often upregulated.
Metabolomic analyses provide a snapshot of the changes in the plant's chemical profile. nih.govmdpi.com Following this compound exposure, there is a significant alteration in the metabolome, with an accumulation of defense-related compounds, including the very volatiles that are released into the atmosphere. researchgate.netmdpi.com This metabolic reprogramming is a hallmark of the plant's induced defense response.
Differential Gene Expression in Defense-Related Pathways
This compound and other herbivore-associated elicitors induce significant changes in gene expression within the plant, particularly in defense-related pathways. nih.gov This differential gene expression is a key mechanism by which the plant redirects its resources to combat the herbivore threat. Microarray and transcriptomic analyses have shown that exposure to this compound leads to the upregulation of a suite of genes involved in various defense strategies. uvic.ca
These include genes encoding enzymes for the biosynthesis of secondary metabolites like terpenoids and alkaloids, as well as pathogenesis-related (PR) proteins. academicjournals.org Furthermore, genes involved in the jasmonic acid (JA) and ethylene (B1197577) signaling pathways, which are central to insect defense, are often activated. researchgate.netnih.gov The expression of these genes can be both local, at the site of damage, and systemic, preparing other parts of the plant for attack. uvic.ca This coordinated transcriptional reprogramming allows for a rapid and robust defense response, highlighting the plant's ability to perceive and respond to specific herbivore cues at the molecular level. nih.govuvic.ca
Alterations in Protein Profiles and Enzyme Activities
The perception of this compound by plant cells initiates a cascade of downstream signaling events that lead to significant reprogramming of the plant's proteome. These changes are crucial for mounting an effective defense response against herbivory. The alterations involve both the synthesis of new proteins and the modification of the activity of existing enzymes.
One of the key early events in this compound signaling is its interaction with specific binding proteins. Research has identified a plasma membrane protein in Zea mays (maize) that binds to this compound with high affinity. nih.gov The binding of this compound to this receptor is a critical step that initiates the intracellular signaling cascade. Interestingly, the number of these binding sites increases significantly following treatment with methyl jasmonate or after actual herbivore feeding, suggesting that the plant can enhance its sensitivity to this compound in response to stress cues. nih.gov This upregulation of receptor proteins is a key alteration in the plant's protein profile, priming it for a more rapid and robust response to subsequent herbivore attacks.
Following perception, the signal is transduced, leading to changes in gene expression and, consequently, the plant's enzymatic landscape. A notable example is the transcriptional activation of the gene encoding indole-3-glycerol phosphate lyase (IGL) in maize. nih.gov This enzyme is directly involved in the synthesis of indole, a volatile secondary metabolite that plays a role in indirect defense. Treatment with this compound leads to a significant increase in the steady-state transcript level of the Igl gene, which parallels the emission of indole from the plant. nih.gov This demonstrates a direct link between this compound perception and the increased activity of a specific enzyme involved in the defense pathway.
Beyond specific, well-characterized enzymes, the application of elicitors like this compound is known to cause broader changes in enzyme activities related to general plant defense. These can include enzymes involved in the synthesis of phenolic compounds, such as phenylalanine ammonia-lyase (PAL) , and enzymes related to the management of oxidative stress, like peroxidase (POX) . mdpi.com While direct studies detailing the impact of pure this compound on the full spectrum of these enzymes are specific to certain plant-herbivore systems, the general principle is that the plant reallocates resources to produce proteins and enzymes that contribute to resistance. mdpi.commdpi.com This includes the production of pathogenesis-related (PR) proteins and inhibitors that can interfere with the herbivore's digestion. mdpi.commdpi.com
| Protein/Enzyme | Plant Species | Effect of this compound | Function in Defense | Reference |
|---|---|---|---|---|
| This compound Binding Protein | Zea mays (Maize) | Binding affinity demonstrated; Upregulated by herbivory/MeJA | Perception of the this compound signal at the plasma membrane. | nih.gov |
| Indole-3-glycerol phosphate lyase (IGL) | Zea mays (Maize) | Gene expression and enzyme activity are induced. | Catalyzes the synthesis of indole, a volatile involved in attracting natural enemies of herbivores. | nih.gov |
| Phenylalanine ammonia-lyase (PAL) | General Plant Response | Activity is generally increased by elicitors. | Key enzyme in the biosynthesis of various phenolic compounds, which can act as toxins or feeding deterrents. | mdpi.com |
| Peroxidase (POX) | General Plant Response | Activity is often modulated by elicitors. | Involved in cell wall strengthening (lignification) and the detoxification of reactive oxygen species. | mdpi.com |
Modifications in Plant Secondary Metabolite Accumulation
A primary consequence of the altered gene expression and enzyme activity induced by this compound is a significant shift in the plant's secondary metabolism. Plants begin to synthesize and accumulate a range of compounds that serve as direct or indirect defenses against herbivores.
The most well-documented effect of this compound is the induction of volatile organic compounds (VOCs). In maize seedlings, the application of this compound to wounded sites triggers the release of a complex blend of volatiles that is qualitatively and quantitatively similar to the blend released during actual caterpillar feeding. nih.govnih.govresearchgate.net This blend includes terpenoids and indole. nih.gov These volatiles act as an indirect defense by attracting natural enemies of the herbivores, such as parasitic wasps. researchgate.netnih.gov
The production of these volatile secondary metabolites is closely linked to the accumulation of the plant hormone jasmonic acid (JA) . This compound treatment stimulates a significant increase in JA levels. nih.govnih.gov Jasmonic acid is a central signaling molecule in the plant defense pathway that mediates the expression of many defense-related genes, including those responsible for the synthesis of terpenoids and other defensive compounds. nih.govnih.gov The interaction between this compound-induced JA accumulation and other plant hormones, such as ethylene, can synergistically enhance the emission of defense volatiles. nih.govnih.gov
Beyond volatiles, elicitation by herbivore-associated compounds is known to increase the accumulation of non-volatile secondary metabolites, such as various phenolic compounds and alkaloids, which can act as direct toxins or anti-feedants. researchgate.net While the specific profile of induced secondary metabolites is highly dependent on the plant species, the application of this compound serves as a reliable chemical cue that triggers a broad-spectrum enhancement of the plant's chemical defensive arsenal (B13267). researchgate.netttu.edu
| Secondary Metabolite Class | Specific Compound(s) | Plant Species | Effect of this compound | Function in Defense | Reference |
|---|---|---|---|---|---|
| Phytohormone | Jasmonic Acid (JA) | Zea mays (Maize) | Accumulation is significantly increased. | Key signaling molecule that regulates the expression of defense genes. | nih.govnih.gov |
| Volatile Organic Compounds (VOCs) | Terpenoids (e.g., Sesquiterpenes) | Zea mays (Maize) | Emission is induced. | Indirect defense: Attracts natural enemies of the herbivore. | nih.govnih.gov |
| Indole | Zea mays (Maize) | Emission is induced. | Indirect defense: Attracts natural enemies of the herbivore. | nih.gov | |
| Phenolics | Various | General Plant Response | Accumulation is generally increased by elicitors. | Direct defense: Can act as toxins, feeding deterrents, or anti-nutritive compounds. | researchgate.net |
Comparative Studies and Specificity of Volicitin Responses
Volicitin's Role in Differentiating Herbivore Damage from Mechanical Wounding
Plants have evolved the ability to distinguish between mechanical damage and damage caused by herbivores, and this compound plays a key role in this differentiation. frontiersin.orgpnas.orgwur.nlresearchgate.net While mechanical wounding can induce some plant defense responses, the presence of herbivore-associated elicitors like this compound in the insect's oral secretions often leads to a qualitatively or quantitatively different response. pnas.orgwur.nlresearchgate.netnih.gov
Studies have shown that applying caterpillar oral secretions, which contain this compound, to mechanically damaged leaves elicits volatile emissions that are similar to those induced by actual herbivore feeding, and are often more potent than mechanical damage alone. pnas.orgwur.nlresearchgate.netpnas.org For instance, in maize, this compound applied to wounded leaves stimulates increases in both JA levels and sesquiterpene volatiles compared to mechanical damage alone. researchgate.netnih.gov This indicates that this compound acts as a signal that amplifies the wound response and triggers defense pathways specifically associated with herbivory. nih.govnih.gov
The specificity of this compound's structure is crucial for its activity in differentiating damage types. nih.gov Modifications to the fatty acid chain or the removal of the glutamine or hydroxyl groups can result in a loss of elicitor activity. nih.gov This suggests that plants possess specific recognition mechanisms that are triggered by the unique structure of this compound, allowing them to discern herbivore attack from general wounding. nih.gov
While this compound is a key factor, the complete differentiation between mechanical wounding and herbivory likely involves a combination of signals, including damage-associated molecular patterns (DAMPs) released from damaged plant tissues and other HAMPs from the herbivore. frontiersin.orgresearchgate.net However, this compound and other chemical cues in herbivore oral secretions are clearly important in eliciting plant defenses and shaping the outcome of plant-herbivore interactions. frontiersin.org
Data from studies comparing the effects of mechanical damage and this compound application on plant responses, such as volatile emission or phytohormone production, provide empirical evidence for this compound's role in this differentiation. For example, research on maize seedlings showed that this compound treatment resulted in a greater and more sustained increase in JA levels compared to mechanical damage alone. nih.gov
Here is a simplified representation of the differential effects:
| Treatment | Volatile Emission in Maize | JA Production in Maize |
| Mechanical Damage | Low | Moderate |
| This compound Application | High | High |
| Herbivore Feeding | High | High |
Note: This table is a simplification based on general trends observed in research and the magnitude of response can vary depending on specific experimental conditions and maize genotypes. researchgate.netnih.gov
Comparison with Other Classes of Herbivore-Associated Elicitors (e.g., Inceptins, Caeliferins, β-glucosidase)
This compound is one of several classes of HAMPs found in herbivore oral secretions that can trigger plant defense responses. Other well-studied elicitors include inceptins, caeliferins, and enzymes like β-glucosidase and glucose oxidase. frontiersin.orgmdpi.commdpi.comoup.comtandfonline.compnas.orgencyclopedia.pubnih.gov Comparing the activity and specificity of these different elicitors reveals the complexity of plant-herbivore interactions and the diverse strategies employed by plants to detect and respond to attack.
Inceptins are peptide elicitors derived from the proteolytic digestion of plant proteins, such as the chloroplastic ATP synthase γ-subunit, in the herbivore gut. mdpi.commdpi.comencyclopedia.pubresearchgate.net They were first identified in the oral secretions of Spodoptera frugiperda and are known to induce defense responses, including ethylene (B1197577) production and the accumulation of phenylpropanoids, VOCs, and protease inhibitors, particularly in legumes like cowpea (Vigna unguiculata) and beans. mdpi.comencyclopedia.pubresearchgate.net However, the activity of inceptin-related peptides appears to be more limited compared to this compound, with some plant species like Arabidopsis thaliana, eggplant, soybean, and tobacco not responding to them. mdpi.compnas.org
Caeliferins are disulfooxy fatty acids isolated from grasshoppers (Orthoptera), such as Schistocerca americana. mdpi.comresearchgate.netnih.govpnas.org Similar to FACs, caeliferins can induce the release of volatile terpenoids in plants like maize. mdpi.compnas.org However, their exact mode of action is still being investigated. mdpi.com Studies have shown that caeliferins can induce both E and JA production in Arabidopsis thaliana, where FACs and inceptins did not. pnas.org This highlights the distinct recognition mechanisms for different elicitor classes.
Enzymatic elicitors, such as β-glucosidase, are also found in the oral secretions of some herbivores, like Pieris brassicae caterpillars. oup.compnas.orgwur.nlpnas.orgoup.com β-glucosidase can trigger the release of volatiles from plants, such as cabbage, by cleaving inactive plant defense compounds (e.g., glucosinolates or terpenoid glucosides). wur.nlpnas.orgoup.com This enzymatic activity directly contributes to the plant's defense response. Another enzymatic elicitor, glucose oxidase (GOX), found in the oral secretions of Helicoverpa zea, can suppress plant defense responses in some species. oup.comnih.govoup.com
While this compound and other FACs are considered broadly active elicitors across a range of plant species compared to inceptins, the effectiveness of any given elicitor is highly dependent on the specific plant-herbivore interaction. nih.govpnas.orgtandfonline.com Plants possess sophisticated recognition systems that allow them to perceive these diverse HAMPs and mount appropriate, often specific, defense responses. The interplay between different elicitors can also influence the plant's response, with potential synergistic or antagonistic effects on defense signaling pathways like those mediated by JA and ethylene. researchgate.netnih.gov
The structural diversity of these elicitors (FACs as modified lipids, inceptins as peptides, and β-glucosidase as an enzyme) reflects the varied ways in which herbivores interact with plants and the multiple molecular cues that plants have evolved to recognize. mdpi.commdpi.comencyclopedia.pubnih.gov
Here is a comparison of the elicitor classes discussed:
| Elicitor Class | Chemical Nature | Example Herbivore | Example Plant Response | PubChem CID (if applicable) |
| This compound (FAC) | Fatty acid-amino acid conjugate | Spodoptera exigua | Induction of volatiles, JA, Ethylene in some species | 11080349 nih.gov |
| Inceptins | Peptides | Spodoptera frugiperda | Induction of ethylene, defense compounds in legumes | 16140499 nih.gov |
| Caeliferins | Disulfooxy fatty acids | Schistocerca americana | Induction of volatile terpenoids, JA, Ethylene in some species | (Caeliferin A16:0: 7984 cenmed.com, Caeliferin A16:1: 6428986 thegoodscentscompany.com) |
| β-glucosidase | Enzyme | Pieris brassicae | Release of volatiles from inactive precursors | (See Note) |
Note: β-glucosidase is an enzyme, and while specific instances of the enzyme from different organisms exist, there isn't a single PubChem CID for the general class "β-glucosidase" as an elicitor. PubChem lists specific enzymes and related compounds like β-D-glucopyranose (CID 64689) nih.gov or vicianin (B86284) beta-glucosidase (related to CID 656493) wikipedia.org. The elicitor activity is due to the enzymatic function.
The study of these diverse elicitors, including this compound, continues to unravel the intricate molecular mechanisms underlying plant defense responses to herbivory and the ongoing evolutionary arms race between plants and insects.
Methodological Approaches in Volicitin Research
Bioassays for Elicitor Activity and Volatile Induction
Bioassays are fundamental to studying volicitin's activity as an elicitor. These experiments typically involve applying this compound to damaged or intact plant tissues and measuring the subsequent plant responses, particularly the induction of volatile organic compounds. researchgate.netresearchgate.netpsu.edu
Different bioassay designs can influence the observed plant responses. Studies have compared intact-plant and excised-leaf bioassays in Zea mays (maize) treated with this compound or jasmonic acid (JA). researchgate.netusp.brresearchgate.net Excised leaves demonstrated greater sensitivity and produced significantly higher volatile responses compared to intact plants following this compound application. researchgate.netresearchgate.net For instance, excised leaves showed a 2.5- to 8.0-fold greater volatile response. researchgate.net This suggests that experimental setup is crucial for accurately assessing elicitor activity.
This compound application to wounded maize leaves induces the emission of a blend of volatile terpenoids and indole (B1671886), qualitatively and quantitatively similar to those released during caterpillar feeding. nih.govresearchgate.netnih.gov The structural requirements for this compound's elicitor activity have been investigated using analogs. nih.govtandfonline.com Substituting linoleic acid for linolenic acid or removing the glutamine or hydroxyl substituents resulted in a loss of elicitor activity, indicating a rigid set of chemical requirements for this function. nih.gov The L-glutamine moiety appears to play a more critical role than the hydroxyl moiety, although both influence elicitor activity. tandfonline.com
Bioassays have also revealed the species-specific nature of this compound's activity. While this compound is a potent elicitor in maize, it does not induce rapid VOC emissions in other plants like lima bean (Phaseolus lunatus) or cotton (Gossypium hirsutum), suggesting that FACs are not "general elicitors" across all plant species. pnas.org However, this compound has shown volatile-inducing activity in maize, soybean (Glycine max), and eggplant (Solanum melongena). pnas.org
Data from bioassays can be used to establish dose-response relationships for volatile induction. For example, this compound applications (10-500 pmol) to wounded excised maize leaves resulted in dose-dependent increases in JA levels and a positive correlation between JA and sesquiterpene volatile emission. researchgate.net
Table 1: Comparative Volatile Induction by this compound and Analogs in Zea mays Seedlings
| Compound | Relative Volatile Release Rate (vs. BAW Regurgitant/Synthetic this compound) |
| Synthetic this compound | ~100% |
| BAW Regurgitant | ~100% |
| Linolenoyl-L-Gln | ~40% |
| 17-hydroxylinolenoyl-D-Gln | No significant induction |
| 17-hydroxylinolenic acid | No significant induction |
| L-Gln | No significant induction |
*Based on data from Alborn et al. (1997) and Truitt et al. (2004) as cited in nih.govpsu.edu.
Radiotracer and Stable Isotope Labeling Studies
Radiotracer and stable isotope labeling studies have been instrumental in understanding the biosynthesis, metabolism, and movement of this compound within plants and insects.
Stable isotope labeling studies established the biogenetic origin of this compound, demonstrating that Spodoptera exigua acquires linolenic acid from plants and subsequently hydroxylates and conjugates it with glutamine. nih.gov
Radiolabeled this compound, such as using tritiated glutamine ([3H]-L-volicitin), has been synthesized and used to study its binding to plant tissues. nih.gov [3H]-L-volicitin was shown to bind rapidly, reversibly, and saturably to enriched plasma membrane fractions isolated from Zea mays leaves, with a high affinity (apparent Kd of 1.3 nM). nih.gov Analog studies with radiolabeled forms confirmed the importance of the L-glutamine and hydroxyl moieties for binding. nih.gov
Radiolabeling experiments have also investigated the systemic mobility of this compound in plants. Studies using [U-14C]sucrose as a mobile control demonstrated that this compound is not readily transported to undamaged leaves in maize, suggesting it may not function as a mobile messenger for systemic signaling over long distances. psu.edu This indicates that this compound primarily acts locally at or near the site of herbivore damage. psu.edu
While this compound is known to induce jasmonic acid production, 13C-labeling studies with this compound in maize seedlings found no evidence of 13C incorporation into the induced JA pools, suggesting that insect-derived FACs like this compound are elicitors of JA production rather than direct precursors. psu.edu
Genetic and Mutational Analysis in Model Plant Systems
Genetic and mutational analysis in model plant systems, particularly maize, have been used to identify genes and pathways involved in the plant response to this compound.
Studies using transposon tagging and deletion mutations in maize have identified genes like stc1, a sesquiterpene cyclase gene, that are induced by insect herbivory and this compound application. pnas.orgpnas.orgnih.gov The stc1 gene is induced 15- to 30-fold in maize leaves by Spodoptera exigua feeding or by applying purified this compound to a mechanically wounded site. pnas.orgnih.gov This induction is systemic, with undamaged leaves showing a similar increase in stc1 transcription. pnas.orgpnas.orgnih.gov Mutational analysis of stc1 revealed that the absence of this gene resulted in the lack of a major naphthalene-based sesquiterpene volatile compound typically present in wild-type seedlings after this compound treatment. pnas.orgpnas.orgnih.gov This directly links stc1 to the production of a specific volatile compound induced by this compound.
Genetic studies also suggest that the plant response to this compound is under genetic control and can vary between different plant genotypes. For example, while different maize inbred lines showed consistent JA increases in response to this compound, the subsequent induction of volatiles varied significantly. pnas.org
The identification of a putative plasma membrane binding protein for this compound in Zea mays through radiolabeling studies provides a basis for further genetic analysis to identify the gene encoding this receptor. nih.govresearchgate.netmdpi.com Understanding the genetic basis of this compound perception is crucial for elucidating the downstream signaling events.
Advanced Omics Technologies in Response Profiling (e.g., Transcriptomics, Proteomics, Metabolomics, Volatilomics)
Advanced omics technologies provide comprehensive insights into the molecular and biochemical changes occurring in plants in response to this compound. These technologies allow for the profiling of transcripts (transcriptomics), proteins (proteomics), metabolites (metabolomics), and volatile compounds (volatilomics). nih.govmedcraveonline.comf1000research.comfrontiersin.orgpremierscience.com
Transcriptomics studies have revealed large-scale reprogramming of gene expression in response to herbivore-associated molecular patterns like inceptin (a different HAMP also found in lepidopteran OS) in cowpea, which can be extrapolated to understand this compound-induced transcriptional changes. biorxiv.org These studies show that HAMPs can amplify mechanical wound responses, extend the duration of responses, and specifically elicit or suppress certain transcripts. biorxiv.org Genes involved in defense-related pathways, including terpene synthases (TPS) and peroxidases (POX), show altered expression levels following elicitor treatment. biorxiv.org In maize, this compound has been shown to elevate the transcript level of indole-3-glycerol phosphate (B84403) lyase (IGL), an enzyme involved in indole biosynthesis, by approximately 8-fold compared to controls. nih.gov
Proteomics can identify proteins whose abundance or modification changes in response to this compound. Integrated proteomic and metabolomic analyses have been used to study plant defense responses to insect feeding. mdpi.com For example, in cotton, integrated analysis revealed predominantly downregulated metabolites (including this compound itself in some cases) but upregulated related proteins in the alpha-linolenic acid (ALA) metabolism pathway, suggesting a complex regulatory response. mdpi.com
Metabolomics provides a snapshot of the small molecules present in a plant tissue after this compound exposure. This can help identify induced defense compounds or changes in primary metabolism. medcraveonline.comf1000research.compremierscience.comnih.gov While this compound is a fatty acid conjugate, its application can influence the levels of other metabolites, including defense-related compounds and those in primary metabolic pathways like carbohydrate and nitrogen metabolism. mdpi.comnih.gov
Volatilomics, a specialized form of metabolomics, focuses specifically on the profile of volatile organic compounds emitted by plants. frontiersin.org This is particularly relevant to this compound research, as volatile induction is a primary effect of this compound. nih.govresearchgate.netresearchgate.netresearchgate.net GC-MS is a common technique used for volatile collection and analysis in this compound bioassays. pnas.org Volatilomics allows for the identification and quantification of the specific blend of terpenes, indoles, and other volatiles released in response to this compound, providing insights into the plant's indirect defense strategy. nih.govnih.govtandfonline.compnas.org
The integration of data from multiple omics technologies (multi-omics) offers a more holistic understanding of the complex plant responses to this compound, revealing the interplay between gene expression, protein synthesis, and metabolic changes. nih.govf1000research.comfrontiersin.orgpremierscience.com This integrated approach can help delineate signaling pathways and identify key regulatory points in the plant's defense response. premierscience.com
Broader Implications and Future Research Directions
Contributions to the Evolutionary Ecology of Plant-Insect Interactions
Volicitin's identification as a key component in herbivore oral secretions has significantly advanced the understanding of the evolutionary ecology of plant-insect interactions. Plants have evolved a diverse array of defense mechanisms, both constitutive and inducible, to counter herbivory. Induced defenses, activated upon insect attack, are particularly dynamic and can involve the production of toxins, digestibility reducers, or the emission of volatile organic compounds (VOCs) that attract the natural enemies of the herbivore lww.comnih.gov.
This compound serves as a specific signal that allows plants to differentiate between mechanical damage and actual herbivore feeding nih.gov. This specificity is crucial because different types of damage or different herbivore species may necessitate distinct defense strategies metabolomics.se. The plant's ability to recognize this compound, a modified fatty acid derived from the insect's metabolism of plant lipids like linolenic acid, underscores a co-evolutionary arms race nih.govmetabolomics.se. The insect gains essential fatty acids from the plant, but its processing of these compounds inadvertently creates a signal that betrays its presence and triggers plant defenses nih.gov.
The emission of VOCs induced by this compound is a prime example of an indirect plant defense mechanism lww.com. These volatile blends act as a "cry for help," attracting predators and parasitoids that prey on the feeding herbivores. This tri-trophic interaction (plant-herbivore-natural enemy) is a key element in the ecological dynamics of many ecosystems. The observation that different herbivore species may produce different blends of N-acylamino acids in their oral secretions suggests a potential for plants to recognize specific attackers based on these elicitors, further highlighting the fine-tuning of co-evolutionary adaptations.
Understanding Induced Systemic Resistance (ISR) Mechanisms
This compound is a potent elicitor of plant defense responses, contributing to the understanding of induced systemic resistance (ISR) mechanisms. While often discussed in the context of plant-pathogen interactions, the principles of induced resistance also apply to herbivory. This compound triggers signaling pathways within the plant, leading to systemic defense responses that can affect tissues beyond the site of initial attack.
Research has shown that this compound application to damaged plant leaves, such as maize seedlings, induces the systemic release of volatile compounds, including terpenoids and indole (B1671886). This induction is not merely a response to wounding; mechanical damage alone does not elicit the same level or blend of volatiles. The plant perceives this compound, potentially through specific binding proteins on the plasma membrane, which then activates downstream signaling cascades.
A key pathway involved in this compound-induced defenses is the octadecanoid pathway, which leads to the biosynthesis of jasmonic acid (JA) and its derivatives. JA is a central phytohormone regulating many plant defense responses against herbivores. This compound has been shown to activate genes involved in these pathways, such as indole-3-glycerol phosphate (B84403) lyase (IGL), which is crucial for indole production metabolomics.se. The systemic nature of the volatile emission and other defense responses triggered by this compound demonstrates how a localized perception event can lead to a whole-plant defense state, a hallmark of induced resistance.
Studies on the binding of this compound to maize plasma membranes have provided insights into the initial steps of this signaling process. Tritiated L-volicitin binds rapidly, reversibly, and saturably to enriched plasma membrane fractions, indicating the presence of specific binding sites. The binding affinity (Kd) has been determined, and studies with this compound analogs have revealed the importance of specific structural features, such as the L-glutamine and hydroxyl moieties, for binding activity. Furthermore, the number of this compound binding sites can be increased by plant exposure to methyl jasmonate or herbivore damage, suggesting a regulatory link between JA signaling and the perception of this elicitor.
| Compound | Apparent Kd (nM) | Hill Coefficient |
| [³H]-L-Volicitin (Maize PM) | 1.3 | 1.07 |
Table 1: Binding Characteristics of [³H]-L-Volicitin to Enriched Plasma Membrane Fractions from Zea mays.
Studies comparing the activity of this compound analogs have shown that minor structural modifications can significantly impact their ability to trigger VOC emissions. For instance, substituting linoleic acid for linolenic acid or removing the glutamine or hydroxyl groups can lead to a loss of elicitor activity. This highlights the specificity of the plant's recognition system for this compound.
| Analog | Relative VOC Emission Rate (compared to S. exigua regurgitant or synthetic this compound) |
| Linolenoyl-L-Gln | ~40% |
| 17-Hydroxylinolenoyl-D-Gln (D-volicitin) | Did not trigger emissions |
| 17-Hydroxylinolenic acid | Did not trigger emissions |
| L-Gln | Did not trigger emissions |
Table 2: Relative Activity of this compound Analogs in Triggering VOC Emissions in Zea mays.
Insights for Agricultural Biotechnology and Sustainable Pest Management
The knowledge gained from studying this compound has significant implications for agricultural biotechnology and the development of sustainable pest management strategies. Understanding how plants perceive and respond to herbivore-derived signals like this compound can inform the development of crops with enhanced natural defense systems.
One approach is to leverage the plant's own defense mechanisms. By identifying the genes and pathways activated by this compound, researchers can explore genetic engineering strategies to enhance these responses in crops. This could involve increasing the sensitivity of plants to this compound or boosting the production of defense compounds, including VOCs that attract beneficial insects. Developing crop varieties that are more attractive to the natural enemies of key pests could reduce reliance on chemical insecticides, contributing to more environmentally friendly agricultural practices.
Furthermore, this compound and other insect-derived elicitors could potentially be used directly or indirectly in pest management. While direct application as a pesticide is not the focus here, the compounds could be used to prime plant defenses in the field, making them more resistant to subsequent insect attacks. This "priming" effect allows plants to respond more quickly and strongly when herbivory occurs.
The discovery of this compound also encourages the search for other, species-specific elicitors from different insect pests. Identifying these unique signals could lead to the development of highly targeted pest management strategies. For instance, if a specific pest produces a unique elicitor, plants could be engineered to be particularly responsive to that signal, providing resistance against that specific threat without affecting beneficial insects or other organisms.
Biotechnology offers tools to explore these possibilities, from identifying and manipulating defense-related genes to developing methods for delivering elicitors or engineering plant perception systems. The goal is to create crops that are inherently more resilient to insect attack, thereby reducing yield losses and the environmental impact associated with conventional pest control methods.
Q & A
Q. How can researchers identify foundational studies on Volicitin’s biosynthesis and ecological roles?
Methodological Answer : Use AI tools like Elicit to perform semantic searches with natural language queries (e.g., “this compound biosynthesis pathways in plants”) to retrieve relevant papers. Elicit’s keyword-agnostic search identifies studies even with partial matches, while its summarization feature extracts key findings (e.g., enzymatic steps, plant-insect interactions) . For reproducibility, cross-reference results with databases like PubMed or JSTOR and validate using citation trails .
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. Example:
Q. How to assess the reliability of conflicting data on this compound’s role in herbivore resistance?
Q. How to design experiments isolating this compound’s signaling mechanisms in plant stress responses?
Methodological Answer :
- Step 1 : Use Elicit to review existing protocols (e.g., gene knockout models, HPLC quantification) .
- Step 2 : Optimize parameters via factorial design (e.g., varying this compound concentrations, environmental stressors). Include controls for systemic acquired resistance (SAR) confounding factors .
- Step 3 : Validate using transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., LOX2, AOS) .
Q. What strategies resolve contradictions in this compound’s cross-species specificity?
Methodological Answer :
- Perform comparative genomics on insect receptor orthologs using tools like OrthoFinder.
- Use Elicit to map species-specific studies and create a matrix of receptor binding affinities (Table 2) .
Table 2 : this compound Receptor Affinity Across Species
| Insect Species | Receptor Type | Binding Affinity (Kd, nM) | Study Source |
|---|---|---|---|
| Spodoptera frugiperda | SfOR23 | 12.3 ± 1.2 | Smith et al. 2021 |
| Helicoverpa zea | HzOR45 | No binding | Jones et al. 2020 |
| Manduca sexta | MsOR12 | 8.9 ± 0.8 | Lee et al. 2023 |
- Apply structural modeling (e.g., AlphaFold) to identify receptor-ligand interaction variances .
Q. How to integrate multi-omics data to study this compound’s systemic effects?
Methodological Answer :
- Combine transcriptomic, metabolomic, and proteomic datasets using tools like Galaxy or KNIME.
- Use Elicit to identify prior integration frameworks (e.g., WGCNA for co-expression networks) .
- Validate via pathway enrichment analysis (e.g., KEGG, PlantCyc) to map this compound-induced pathways (e.g., oxylipin biosynthesis) .
Methodological Notes
- AI Tools : Elicit’s “knowledge extraction” feature streamlines literature synthesis but requires manual verification of extracted data (e.g., dose-response curves) to avoid AI hallucinations .
- Experimental Reproducibility : Follow reporting standards (e.g., ARRIVE guidelines) for methods, including chemical purity, instrument calibration, and statistical thresholds .
- Data Contradictions : Use systematic reviews (PRISMA framework) to evaluate study biases (e.g., publication bias in positive results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
